3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide -

3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

Catalog Number: EVT-4982516
CAS Number:
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide

  • Compound Description: This compound serves as an electrophile in the synthesis of various N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides. [] These acetamides incorporate a substituted-1,3,4-oxadiazole moiety and a morpholine functionality, both known for their diverse pharmacological activities. []
  • Relevance: 2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide shares the core structure of N-[4-(4-morpholinyl)benzyl] with 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide, differing in the presence of a bromoacetamide group instead of the 3-(4-ethylphenyl)propanamide moiety. []

2-Bromo-N-[2-(4-morpholinyl)phenyl]acetamide

  • Compound Description: Similar to the previous compound, 2-bromo-N-[2-(4-morpholinyl)phenyl]acetamide is used as an electrophile in the synthesis of N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides. [] These compounds also combine substituted-1,3,4-oxadiazole and morpholine moieties, potentially exhibiting a range of pharmacological activities. []
  • Relevance: This compound is structurally analogous to 2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide, with the morpholine substituent positioned at the 2-position of the phenyl ring instead of the 4-position. Compared to 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide, this compound replaces the 3-(4-ethylphenyl)propanamide moiety with bromoacetamide and shifts the morpholine substituent on the phenyl ring. []

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamide

  • Compound Description: This compound, along with its 2-substituted derivatives, comprises a series of benzamides investigated for their gastrokinetic activity. [] These compounds were designed to improve gastric emptying and lacked dopamine D2 receptor antagonistic activity. []

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (5), its 4-fluorobenzyl (6), and 3-methyl-2-butenyloxy analogues (22)

  • Compound Description: These compounds are specifically mentioned as potent gastrokinetic agents within the series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. [] They demonstrate superior gastrokinetic activity compared to cisapride and are equipotent to the 2-ethoxy analogue (1b, AS-4370 as its citrate). []
  • Relevance: These three compounds are structurally related to 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide through their shared benzamide core and morpholine ring. They differ in the presence of a benzyl substituent on the morpholine ring, a 4-amino-5-chloro substitution pattern on the benzamide, and various substitutions at the 2-position of the benzamide moiety (n-butoxy, 4-fluorobenzyl, and 3-methyl-2-butenyloxy). []

N-(4-Benzyl-3-morpholinyl)methylbenzamide (5a) and its analogues 5b--e

  • Relevance: N-(4-Benzyl-3-morpholinyl)methylbenzamide and its analogues share a benzamide core and morpholine ring with 3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide. The main differences lie in the position of the benzyl substituent on the morpholine ring (position 4 in the related compounds versus position 1 in the target compound) and the lack of a 3-(4-ethylphenyl)propanamide substituent in the related compounds. []

N-(4-benzyl-3-morpholinyl)ethylbenzamide (8)

  • Compound Description: This compound stands out within the N-(4-benzyl-3-morpholinyl)methylbenzamide series due to its potent gastric emptying activity, comparable to 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide (3a). []

Benzamides 6a--e

  • Compound Description: This series of benzamides incorporates seven-membered heteroalicycles and was evaluated for gastroprokinetic activity. [] They demonstrated fairly potent activity in the study. []

3-(1-benzyl-1H-indol-3-yl)-3-(3-phenoxyphenyl)-N-(2-(pyrrolidin-1-yl)ethyl)propanamide (DA-0218)

  • Compound Description: DA-0218 was discovered as a potent and selective inhibitor of voltage-gated sodium channel Nav1.7, exhibiting analgesic and anti-pruritic activity in mouse models. [] It demonstrated strong inhibition of sodium currents in Nav1.7-expressing cells with a 50% inhibition concentration of 0.74 μM. []

2-[(9-tert-Butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046), 2-[(9-tert-Butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047), and Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146)

  • Compound Description: These three partially hydrogenated pyridines were identified through virtual bioscreening and investigated for their potential hepatoprotective and detoxifying activities in a rat model of combined paracetamol-alcoholic liver injury. [] All three compounds displayed promising results, demonstrating significant reductions in total bilirubin levels and normalization of liver enzyme activities. []

Properties

Product Name

3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide

IUPAC Name

3-(4-ethylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]propanamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-2-18-3-5-19(6-4-18)9-12-22(25)23-17-20-7-10-21(11-8-20)24-13-15-26-16-14-24/h3-8,10-11H,2,9,12-17H2,1H3,(H,23,25)

InChI Key

XOBPRYNVMBHNIS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.